Cas no 774556-29-5 (N-[4-(methylsulfanyl)benzyl]butan-1-amine)
N-[4-(methylsulfanyl)benzyl]butan-1-amine Chemical and Physical Properties
Names and Identifiers
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- N-[4-(methylsulfanyl)benzyl]butan-1-amine
- EN300-167362
- AKOS000284446
- 774556-29-5
- N-[(4-methylsulfanylphenyl)methyl]butan-1-amine
- AN-465/42886826
- MFCD05740339
- Butyl({[4-(methylsulfanyl)phenyl]methyl})amine
- CHEMBL1907287
- STK511267
-
- MDL: MFCD05740339
- Inchi: 1S/C12H19NS/c1-3-4-9-13-10-11-5-7-12(14-2)8-6-11/h5-8,13H,3-4,9-10H2,1-2H3
- InChI Key: YNMRZUDIWMFTKC-UHFFFAOYSA-N
- SMILES: S(C)C1C=CC(=CC=1)CNCCCC
Computed Properties
- Exact Mass: 209.12382078Da
- Monoisotopic Mass: 209.12382078Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 6
- Complexity: 130
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 37.3Ų
Experimental Properties
- Density: 1.0±0.1 g/cm3
- Boiling Point: 305.8±25.0 °C at 760 mmHg
- Flash Point: 138.7±23.2 °C
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
N-[4-(methylsulfanyl)benzyl]butan-1-amine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-[4-(methylsulfanyl)benzyl]butan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB420922-1 g |
Butyl({[4-(methylsulfanyl)phenyl]methyl})amine |
774556-29-5 | 1g |
€467.00 | 2023-04-24 | ||
| abcr | AB420922-5 g |
Butyl({[4-(methylsulfanyl)phenyl]methyl})amine |
774556-29-5 | 5g |
€722.60 | 2023-04-24 | ||
| abcr | AB420922-10 g |
Butyl({[4-(methylsulfanyl)phenyl]methyl})amine |
774556-29-5 | 10g |
€935.60 | 2023-04-24 | ||
| abcr | AB420922-25 g |
Butyl({[4-(methylsulfanyl)phenyl]methyl})amine |
774556-29-5 | 25g |
€1361.60 | 2023-04-24 | ||
| Enamine | EN300-167362-0.05g |
butyl({[4-(methylsulfanyl)phenyl]methyl})amine |
774556-29-5 | 0.05g |
$612.0 | 2023-06-08 | ||
| Enamine | EN300-167362-0.1g |
butyl({[4-(methylsulfanyl)phenyl]methyl})amine |
774556-29-5 | 0.1g |
$640.0 | 2023-06-08 | ||
| Enamine | EN300-167362-0.25g |
butyl({[4-(methylsulfanyl)phenyl]methyl})amine |
774556-29-5 | 0.25g |
$670.0 | 2023-06-08 | ||
| Enamine | EN300-167362-0.5g |
butyl({[4-(methylsulfanyl)phenyl]methyl})amine |
774556-29-5 | 0.5g |
$699.0 | 2023-06-08 | ||
| Enamine | EN300-167362-1.0g |
butyl({[4-(methylsulfanyl)phenyl]methyl})amine |
774556-29-5 | 1g |
$728.0 | 2023-06-08 | ||
| Enamine | EN300-167362-2.5g |
butyl({[4-(methylsulfanyl)phenyl]methyl})amine |
774556-29-5 | 2.5g |
$1428.0 | 2023-06-08 |
N-[4-(methylsulfanyl)benzyl]butan-1-amine Suppliers
N-[4-(methylsulfanyl)benzyl]butan-1-amine Related Literature
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Szilvia Nagy,János Pipek Phys. Chem. Chem. Phys., 2015,17, 31558-31565
Additional information on N-[4-(methylsulfanyl)benzyl]butan-1-amine
Recent Advances in the Study of 774556-29-5 and N-[4-(methylsulfanyl)benzyl]butan-1-amine in Chemical Biology and Pharmaceutical Research
The compound with the CAS number 774556-29-5 and the specific product name N-[4-(methylsulfanyl)benzyl]butan-1-amine has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has been the subject of several studies aimed at exploring its potential applications in drug discovery and development. The presence of the methylsulfanyl and benzyl groups in its structure suggests possible interactions with biological targets, making it a promising candidate for further investigation.
Recent studies have focused on the synthesis and characterization of 774556-29-5, with particular emphasis on optimizing its yield and purity. Researchers have employed advanced spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), to confirm the molecular structure and assess its stability under various conditions. These efforts are crucial for ensuring the reproducibility of results in subsequent biological assays.
In addition to its synthetic aspects, the biological activity of N-[4-(methylsulfanyl)benzyl]butan-1-amine has been a key area of investigation. Preliminary in vitro studies have demonstrated its potential as a modulator of specific enzymatic pathways, particularly those involved in inflammation and oxidative stress. For instance, one study reported that this compound exhibited inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory responses. These findings suggest that 774556-29-5 could serve as a lead compound for the development of novel anti-inflammatory agents.
Further research has explored the pharmacokinetic properties of N-[4-(methylsulfanyl)benzyl]butan-1-amine, including its absorption, distribution, metabolism, and excretion (ADME) profiles. Early results indicate that the compound has favorable bioavailability and metabolic stability, which are critical factors for its potential use as a therapeutic agent. However, additional in vivo studies are needed to fully elucidate its safety and efficacy profiles.
The mechanistic insights into the action of 774556-29-5 have also been a focal point of recent investigations. Molecular docking studies have revealed that the compound interacts with specific amino acid residues in the active sites of target proteins, providing a rationale for its observed biological effects. These computational findings have been complemented by experimental data, further validating the proposed mechanisms of action.
Despite these promising developments, challenges remain in the research on N-[4-(methylsulfanyl)benzyl]butan-1-amine. For example, the exact molecular targets and downstream signaling pathways affected by this compound are not yet fully understood. Moreover, the potential for off-target effects and toxicity at higher doses requires careful evaluation in future studies.
In conclusion, the recent research on 774556-29-5 and N-[4-(methylsulfanyl)benzyl]butan-1-amine highlights its potential as a valuable tool in chemical biology and a promising candidate for pharmaceutical development. Continued efforts to elucidate its biological mechanisms and optimize its therapeutic properties will be essential for advancing this compound toward clinical applications. The integration of multidisciplinary approaches, including synthetic chemistry, computational modeling, and translational research, will be key to unlocking its full potential.
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